molecular formula C15H19N3 B1472258 4-(1-benzyl-1H-pyrazol-4-yl)piperidine CAS No. 1529559-38-3

4-(1-benzyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1472258
CAS No.: 1529559-38-3
M. Wt: 241.33 g/mol
InChI Key: MXMQZEXPFNFOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-1H-pyrazol-4-yl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a benzyl-protected pyrazole group, a structural motif commonly found in biologically active molecules . Researchers utilize this and related compounds as versatile intermediates in the synthesis of more complex molecules for pharmacological screening . While the specific biological profile of this compound requires further characterization, structural analogs based on the 4-benzylpiperidine core have been documented to exhibit notable central nervous system (CNS) activity. For instance, the parent structure 4-benzylpiperidine is known to function as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine release, and also possesses weak monoamine oxidase inhibitor (MAOI) properties . Consequently, this compound class is a valuable tool for neuroscientists studying neurotransmitter dynamics and receptor interactions. As a high-purity synthetic intermediate, this compound enables researchers to explore structure-activity relationships (SAR) and develop novel compounds for potential application in various therapeutic areas . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h1-5,10,12,14,16H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMQZEXPFNFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-benzyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a derivative of piperidine and pyrazole, it exhibits potential therapeutic effects across various biological systems. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a pyrazole moiety. The structural formula can be represented as follows:

C14H18N4\text{C}_{14}\text{H}_{18}\text{N}_4

This structure contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : This compound has shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly through mechanisms involving autophagy modulation.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in different models.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi.
AnticancerInhibits cancer cell proliferation; modulates autophagy.
Anti-inflammatoryReduces inflammation in experimental models.

Anticancer Activity

A study focused on the antiproliferative effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells at submicromolar concentrations. The mechanism was linked to the inhibition of mTORC1 activity, which is crucial for cell growth and metabolism.

Autophagy Modulation

Research highlighted that this compound increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action suggests a potential therapeutic avenue for targeting cancer cells that rely on autophagy for survival under metabolic stress .

Mechanistic Insights

The interaction studies involving this compound have employed molecular docking techniques to elucidate its binding affinity to specific biological targets. These studies are essential for understanding the compound's therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1-BenzylpiperidinePiperidine ring with a benzyl groupUsed in synthesizing various pharmaceuticals
4-(2-benzothiazol-2-yl)piperidinePiperidine ring with a benzothiazole substituentExhibits antimicrobial properties
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesPyrazole derivative with benzamidePotent anticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares key structural and synthetic features of 4-(1-benzyl-1H-pyrazol-4-yl)piperidine with related compounds:

Compound Name Core Structure Substituents/Modifications Synthesis Method (If Available) Potential Applications (Inferred) Reference
This compound Piperidine + pyrazole Benzyl at pyrazole N1 Not explicitly described in evidence Neurological/Receptor modulation
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6) Piperidine + pyrazole + sulfonyl Phenyl at pyrazole N1; sulfonyl linker Reflux in ethanol/acetic acid (1:1) Enzyme inhibition (e.g., kinases)
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine Piperidine + pyrazole Ethyl at pyrazole N1; methyl linker Not explicitly described Bioisostere for receptor binding
7-(1-Methylpiperidin-4-yl) derivatives (EP 2023) Piperidine + fused pyrimidine Varied substituents (e.g., methyl, ethyl) Multi-step heterocyclic synthesis Histamine H3 antagonism, neurological

Key Observations

Substituent Effects: Benzyl vs. Phenyl/Ethyl: The benzyl group in the target compound may enhance π-π stacking compared to phenyl (Compound 6) or ethyl (), but could reduce metabolic stability due to increased steric bulk .

Synthetic Accessibility: Compound 6 is synthesized via a one-pot reflux of enaminone and phenylhydrazine, suggesting that similar methods might apply to the target compound with modified hydrazine derivatives .

Substituents on the piperidine nitrogen (e.g., methyl, ethyl) in EP 2023 derivatives modulate receptor affinity and selectivity, suggesting that the benzyl group in the target compound may confer unique binding interactions .

Preparation Methods

Preparation of N-Benzyl-4-piperidone

A recent industrially viable preparation method involves a one-pot process starting from benzylamine and acrylic ester in an alcohol solvent. The process includes:

  • Dropwise addition of acrylic ester to benzylamine in alcohol solvent with stirring.
  • Heating at 50-60 °C for 9-24 hours for the Michael addition and subsequent condensation.
  • Distillation to recover excess acrylic ester and solvent.
  • Addition of an organic solvent and organic alkali (such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide) for condensation reaction at 50-85 °C for 9-16 hours.
  • Neutralization with acid and catalyst addition at 60-85 °C.
  • pH adjustment to 8-9 with inorganic base, phase separation, and distillation under reduced pressure to isolate N-benzyl-4-piperidone.

This method yields high purity and good quality product with simplified production steps suitable for industrial scale.

Preparation of 1-Benzyl-4-piperidinealdehyde

1-Benzyl-4-piperidinealdehyde is often prepared via partial reduction of 1-benzyl-4-piperidine carboxylic acid esters. Two main approaches include:

  • Reduction of esters to carbinols followed by Swern oxidation to aldehydes. However, Swern oxidation requires ultralow temperatures and generates malodorous dimethyl sulfide, making it less industrially favorable.
  • Partial reduction of esters directly to aldehydes using red aluminum complexes in ether solvents at 0 °C, followed by workup with sodium hydroxide and organic extraction. This method achieves high yields (up to 96.5%) and high purity (HPLC > 98%) without extreme conditions.
Parameter Method 1 (Swern Oxidation) Method 2 (Partial Reduction)
Starting Material 1-Benzyl-4-piperidine carbinol 1-Benzyl-4-piperidine carboxylic ester
Reaction Conditions Ultralow temperature (-78 °C) 0 °C, red aluminum complex
Yield Moderate High (up to 96.5%)
Purity (HPLC) Variable High (>98%)
Industrial Suitability Low (due to harsh conditions) High (mild conditions, scalable)

Synthesis of the Pyrazole Moiety

The pyrazole ring in 4-(1-benzyl-1H-pyrazol-4-yl)piperidine is typically constructed via regioselective condensation reactions.

  • A common approach involves condensation of α-benzotriazolylenones with methyl or phenylhydrazines to form pyrazolines, which are then converted to pyrazoles under basic conditions.
  • The benzotriazole group facilitates functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted pyrazoles, including 1-benzyl substituted derivatives.

Coupling of Piperidine and Pyrazole Units

The final step involves linking the 1-benzyl-pyrazolyl group to the piperidine ring at the 4-position.

  • This can be achieved by N-alkylation of piperidin-4-one derivatives with benzyl bromide in the presence of potassium carbonate in dichloromethane, yielding N-benzylated piperidin-4-ones.
  • Subsequent condensation with pyrazole intermediates through classical reactions such as the Pictet–Spengler reaction or other nucleophilic substitution methods yields the target compound.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Outcome/Notes
N-Benzyl-4-piperidone synthesis Benzylamine, acrylic ester, alcohol solvent, organic alkali, acid catalyst High purity, good yield, industrially scalable
1-Benzyl-4-piperidinealdehyde synthesis Partial reduction of esters with red aluminum complex at 0 °C High yield (up to 96.5%), high purity
Pyrazole ring formation Condensation of α-benzotriazolylenones with hydrazines, basic treatment Regioselective synthesis of 1-benzyl pyrazoles
Coupling to form final compound N-alkylation of piperidin-4-one with benzyl bromide, condensation with pyrazole Efficient synthesis of this compound

Research Findings and Industrial Considerations

  • The partial reduction method for aldehyde synthesis avoids harsh conditions and toxic byproducts, making it suitable for scale-up.
  • The one-pot synthesis of N-benzyl-4-piperidone simplifies production and reduces costs.
  • Functionalization strategies using benzotriazole intermediates allow precise substitution on the pyrazole ring, enhancing synthetic flexibility.
  • Coupling reactions benefit from commercially available starting materials and straightforward purification steps such as flash chromatography.
  • Overall, the combination of these methods provides a robust synthetic route to this compound with good yields and purity, suitable for pharmaceutical and research applications.

Q & A

Q. What are the established synthetic routes for 4-(1-benzyl-1H-pyrazol-4-yl)piperidine, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, 1-benzylpiperidine can be synthesized via nucleophilic substitution using benzyl chloride and piperidine under basic conditions (e.g., K₂CO₃ or NaH) . Subsequent functionalization at the 4-position of piperidine may involve hydrazine derivatives or coupling reactions with pyrazole moieties. Key parameters include:

  • Temperature control : Reactions often proceed at 0–25°C to avoid side products.
  • Catalysts : Palladium catalysts (e.g., Pd/C) are used for cross-coupling steps.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating the target compound .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (piperidine N-CH₂), and δ 2.5–3.0 ppm (pyrazole protons).
    • ¹³C NMR : Signals near 140–150 ppm indicate sp² carbons in the pyrazole ring .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Used to resolve stereochemistry and confirm crystal packing, as demonstrated in related piperidine-pyrazole compounds .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

  • Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states and reaction energetics for coupling steps (e.g., Suzuki-Miyaura coupling).
  • Machine learning (ML) : Trained on reaction databases, ML models predict optimal solvents, temperatures, and catalysts. For example, ICReDD integrates computational and experimental data to narrow reaction parameters .
  • Kinetic modeling : Simulates competing pathways (e.g., over-alkylation vs. desired substitution) to maximize yield .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • Steric effects : Bulkier substituents on the benzyl group reduce accessibility to enzymatic active sites. Molecular docking studies (e.g., AutoDock Vina) quantify binding affinities.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring enhance electrophilicity, altering nucleophilic attack rates. Hammett plots correlate substituent σ values with reaction rates .
  • Case study : Replacing the benzyl group with a 4-fluorobenzyl group increases metabolic stability, as shown in analogs .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine-pyrazole analogs?

Methodological Answer:

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
  • Crystallographic validation : X-ray structures resolve positional isomerism (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) .
  • Dynamic NMR : Detects conformational exchange in piperidine rings at variable temperatures .

Experimental Design and Data Analysis

Q. How to design a robust protocol for scaling up this compound synthesis while minimizing impurities?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design identifies interactions between benzyl chloride equivalents, reaction time, and solvent polarity .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track reaction progress in real time .
  • Impurity profiling : LC-MS identifies by-products (e.g., di-benzylated piperidine), guiding purification adjustments .

Q. What methodologies address low yields in the final coupling step of this compound synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or NiCl₂ for cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-benzyl-1H-pyrazol-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.